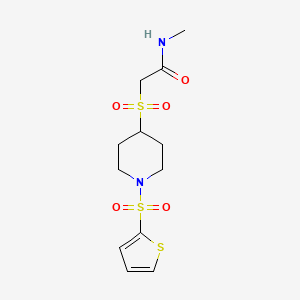

N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide

描述

属性

IUPAC Name |

N-methyl-2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5S3/c1-13-11(15)9-21(16,17)10-4-6-14(7-5-10)22(18,19)12-3-2-8-20-12/h2-3,8,10H,4-7,9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHDLUKHLFIFRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multi-step organic reactions. One common route includes the sulfonylation of piperidine derivatives followed by the introduction of the thiophene moiety. The reaction conditions often require the use of strong bases and solvents such as toluene or dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

化学反应分析

Hydrolysis Reactions

The sulfonamide and acetamide groups are susceptible to hydrolysis under specific conditions:

Nucleophilic Substitution

The electron-withdrawing sulfonyl groups activate adjacent positions for nucleophilic attack:

Key Example

Reaction with sodium methoxide (NaOMe) in ethanol:

Oxidation

Thiophene ring oxidation using mCPBA (meta-chloroperbenzoic acid):

Reduction

Catalytic hydrogenation (H₂/Pd-C) targets the piperidine ring:

-

Conditions : 1 atm H₂, room temperature, 24 hrs

-

Product : Saturated piperidine derivative (no observed sulfonyl group reduction)

Cross-Coupling Reactions

The thiophene moiety participates in palladium-catalyzed couplings:

| Reaction | Catalysts/Reagents | Applications |

|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | Biaryl derivatives for SAR studies |

| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, TEA | Alkyne-functionalized analogs |

Salt Formation

Protonation at the acetamide nitrogen occurs with strong acids:

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Onset : 220°C

-

Major fragments : SO₂, CO, and thiophene radicals (GC-MS data)

Mechanistic Insights

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide. For instance, thiazole and thiophene derivatives have shown promising results against various cancer cell lines.

Case Study: Thiazole Derivatives

A study reported the synthesis of thiazole-integrated compounds that demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 and PC3. The structure–activity relationship (SAR) indicated that the presence of specific substituents, such as methoxy groups, enhances anticancer activity. For example, one compound exhibited an IC₅₀ value of 5.71 μM, outperforming standard treatments like 5-fluorouracil .

Antimicrobial Properties

The compound's structural analogs have also been evaluated for antimicrobial activity. Research has shown that certain derivatives exhibit effective inhibition against bacterial strains, suggesting potential use in treating infections.

Case Study: Antimicrobial Evaluation

In vitro studies involving novel pyrazole and thiophene compounds revealed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as lead candidates for the development of new antibiotics .

Neurological Applications

Compounds with similar structures have been investigated for their neuroprotective effects, particularly in conditions like Alzheimer's disease. The inhibition of specific kinases related to neurodegeneration has been a focal point in research.

Case Study: GSK-3β Inhibition

Research connecting GSK-3β inhibitory activity with neuroprotective effects showed that certain sulfonamide derivatives could provide therapeutic benefits in neurodegenerative disorders. These findings underscore the potential of this compound in neurological applications .

作用机制

The mechanism of action of N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Structural Analogues and Key Modifications

The following table summarizes structurally related compounds and their distinguishing features:

Substituent Effects on Activity and Stability

Stability and Metabolic Considerations

- Metabolic Susceptibility : Thiophene rings are prone to oxidative metabolism, which may shorten the target compound’s half-life compared to CF3-substituted analogs () .

- Stability of Acetamide Core: noted that replacing the acetamide core (e.g., with oxadiazole) reduced stability, underscoring the acetamide’s critical role in maintaining structural integrity .

生物活性

N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, a piperidine moiety, and sulfonamide functionalities, which contribute to its pharmacological properties. This article will explore the biological activity of this compound, including its mechanism of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound is N-methyl-2-[1-(thiophene-2-sulfonyl)piperidin-4-yl]acetamide. Its molecular formula is , with a molecular weight of approximately 358.5 g/mol. The structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₄S₂ |

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | N-methyl-2-[1-(thiophene-2-sulfonyl)piperidin-4-yl]acetamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit various enzymes by mimicking substrate structures, thereby blocking active sites. Additionally, the thiophene ring may enhance binding affinity to certain receptors due to its electron-rich nature, potentially modulating receptor activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Analgesic Activity : The compound has been evaluated for its analgesic effects in animal models, showing promise in reducing pain responses.

- Antimicrobial Activity : Initial investigations have demonstrated that this compound possesses antimicrobial properties against various pathogens, although further studies are needed to elucidate the spectrum of activity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

- In Vitro Studies : A study investigating sulfonamide derivatives found that modifications in the piperidine and thiophene moieties significantly influenced their inhibitory activities against acetylcholinesterase (AChE), an enzyme linked to cognitive function and Alzheimer's disease .

- Structure–Activity Relationship (SAR) : Research on similar compounds has highlighted the importance of the thiophene ring's electronic properties in enhancing biological activity. Substituents on the thiophene can affect both solubility and receptor binding .

- Comparative Studies : A comparative analysis of various sulfonamide derivatives indicated that those with more complex heterocyclic structures exhibited enhanced bioactivity compared to simpler analogs .

Summary Table of Biological Activities

常见问题

Basic Research Questions

What are the optimal synthetic routes for N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with sulfonylation of a piperidine core followed by sequential coupling with thiophene and acetamide derivatives. Key steps include:

- Sulfonylation : Using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the thiophen-2-ylsulfonyl group .

- Acetamide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the acetamide moiety .

Critical parameters include temperature (0–25°C for sulfonylation), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric control of sulfonylating agents to minimize side reactions . Yield optimization (>70%) requires inert atmospheres and purification via column chromatography .

Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR validate piperidine ring conformation, sulfonyl group connectivity, and acetamide substitution patterns. Aromatic protons from the thiophene ring appear as distinct doublets (δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and sulfonyl group orientation .

How can researchers assess the purity of this compound, and what are common contaminants?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%). Common contaminants include unreacted sulfonyl chloride intermediates or des-methyl byproducts .

- TLC Monitoring : Silica gel plates (ethyl acetate/hexane, 3:7) track reaction progress; R values correlate with polarity shifts post-sulfonylation .

Advanced Research Questions

What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

- Target-Specific Assays : Use isoform-selective enzyme inhibition assays (e.g., carbonic anhydrase II vs. IX) to clarify off-target effects .

- Molecular Docking : Compare binding poses in homology models of target proteins (e.g., kinases or GPCRs) to explain variability in IC values .

- Metabolic Stability Studies : Evaluate cytochrome P450 interactions via liver microsome assays to distinguish intrinsic activity from pharmacokinetic artifacts .

How can computational methods guide the optimization of this compound’s solubility without compromising target binding?

- QSAR Modeling : Correlate logP values with solubility data to identify substituents (e.g., -OH or -OMe) that enhance aqueous solubility while maintaining lipophilic efficiency (LipE) .

- Molecular Dynamics Simulations : Predict conformational flexibility of the piperidine ring in solvated environments to design rigid analogs with improved bioavailability .

What experimental designs are effective for elucidating the mechanism of action in complex biological systems?

- Pull-Down Assays : Use biotinylated derivatives to isolate protein targets from cell lysates, followed by LC-MS/MS identification .

- Kinetic Studies : Measure time-dependent inhibition of enzymatic targets (e.g., pre-incubation effects) to distinguish reversible vs. covalent binding .

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing compound efficacy in wild-type vs. gene-edited cell lines .

How can researchers address discrepancies in cytotoxicity profiles across different cell lines?

- Transcriptomic Profiling : RNA-seq identifies overexpression of efflux pumps (e.g., P-gp) or detoxifying enzymes in resistant cell lines .

- Redox Potential Assays : Measure intracellular glutathione levels to assess susceptibility to oxidative stress-mediated cytotoxicity .

Methodological Considerations

What are best practices for scaling up synthesis while maintaining reproducibility?

- Flow Chemistry : Continuous flow reactors minimize batch-to-batch variability during sulfonylation steps .

- In-line Analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor intermediates in real time .

How can researchers validate the sulfonyl group’s role in bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。